Boc-6-aminohexanoic acid (CAS 6404-29-1) is a 6-carbon aliphatic linker featuring a terminal carboxylic acid and an acid-labile tert-butyloxycarbonyl (Boc)-protected amine. In commercial and research procurement, it is primarily sourced as a structural spacer for proteolysis-targeting chimeras (PROTACs), peptide synthesis, and advanced hydrogel formulations . Its defined hexyl chain provides predictable hydrophobic interactions and spatial separation between functional domains, while the Boc group ensures stability during coupling reactions (e.g., using HATU or EDC) and allows for selective deprotection under mild acidic conditions . This makes it a foundational building block for workflows requiring orthogonal protection strategies and precise linker length optimization.
Generic substitution of Boc-6-aminohexanoic acid with alternative linkers frequently compromises both synthetic yield and final product efficacy. Replacing it with the Fmoc-protected analog (Fmoc-6-aminohexanoic acid) forces the use of basic deprotection conditions, which can degrade base-sensitive warheads or secondary structures in complex conjugates . Furthermore, substituting the 6-carbon aliphatic chain with hydrophilic PEG linkers or longer alkyl chains (e.g., C12 or C13) drastically alters the molecule's physicochemical profile. In PROTAC development, such substitutions can completely abolish ternary complex formation and target degradation [1], while in polymer chemistry, altering the spacer length unpredictably shifts hydrophobic association thresholds and macroscopic gelation kinetics [2].
In the development of dual BRD4/CBP PROTAC degraders, the length of the aliphatic linker directly dictates degradation efficacy. Compounds utilizing a 6-carbon linker (derived from 6-aminohexanoic acid) achieved functional E3 ligase-target ternary complex formation, whereas extending the linker length abolished activity [1].
| Evidence Dimension | Target protein degradation rate at 2 nM |
| Target Compound Data | C6 linker (6-methylene) |
| Comparator Or Baseline | C13 linker (13-methylene) |
| Quantified Difference | The C6 linker achieved 48% degradation of BRD4 and 94% degradation of CBP, whereas the C13 linker was completely inactive (0% degradation). |
| Conditions | 24 h treatment of MV4-11 cells. |
Procuring the exact 6-carbon spacer is critical for maintaining the precise spatial distance required for functional PROTAC ternary complex formation.
Beyond length, the chemical nature of the linker impacts cellular permeability and degradation potency. In head-to-head evaluations of BRD4/CBP degraders, aliphatic alkyl chains consistently outperformed hydrophilic PEG chains of equivalent length [1].
| Evidence Dimension | Degradation potency and cellular permeability |
| Target Compound Data | Alkyl linkers (e.g., C6 from Boc-6-aminohexanoic acid) |
| Comparator Or Baseline | PEG linkers of equivalent length |
| Quantified Difference | Alkyl linkers consistently demonstrated superior target degradation rates compared to their PEG counterparts. |
| Conditions | BRD4/CBP PROTAC degraders evaluated in MV4-11 cell lines. |
Selecting an aliphatic alkyl chain over a hydrophilic PEG chain can significantly enhance cellular permeability and overall degrader efficacy in specific lipophilic binding pockets.
When formulating injectable hydrogels, the length of the hydrophobic spacer attached to the polymer backbone dictates macromonomer association and gelation time. Comparing 8armPEG40k polymers modified with different Boc-protected amino acids reveals that a C6 spacer provides moderate, controlled association compared to longer chains [1].
| Evidence Dimension | Impact on hydrogel gelation time |
| Target Compound Data | 8armPEG40k modified with C6 spacer (Boc-6-aminohexanoic acid) |
| Comparator Or Baseline | 8armPEG40k modified with C12 spacer (12-aminododecanoic acid) |
| Quantified Difference | The C12 spacer drastically decreased gel times by 55% (e.g., 36 min at 10% polymer concentration), whereas the C6 spacer had a much weaker, controlled effect on viscosity. |
| Conditions | Diels-Alder cross-linked 8armPEG40k hydrogels in aqueous solution. |
Procuring the C6 spacer allows formulators to introduce necessary hydrophobic association without triggering the premature, rapid gelation caused by longer aliphatic chains, ensuring practical injectability.
The choice of protecting group on the 6-aminohexanoic acid backbone dictates the entire downstream synthetic workflow. Boc-6-aminohexanoic acid allows for deprotection under mild acidic conditions, contrasting sharply with the basic conditions required for Fmoc derivatives.
| Evidence Dimension | Deprotection conditions |
| Target Compound Data | Boc-6-aminohexanoic acid |
| Comparator Or Baseline | Fmoc-6-aminohexanoic acid |
| Quantified Difference | Boc is selectively removed under mild acidic conditions (e.g., TFA/DCM), whereas Fmoc requires basic conditions (e.g., 20% piperidine). |
| Conditions | Standard solid-phase or solution-phase peptide synthesis workflows. |
Buyers must select the Boc-protected variant when synthesizing PROTACs or peptides containing base-labile functional groups that would be destroyed by Fmoc deprotection protocols.
Boc-6-aminohexanoic acid is the required precursor when a 6-carbon hydrophobic spacer is needed to maximize ternary complex formation and cellular degradation efficiency, quantitatively outperforming PEG or longer alkyl alternatives [1].
This compound is essential when acid-labile protecting groups are mandatory to preserve base-sensitive amino acid side chains or conjugated warheads during iterative coupling cycles .
It serves as a critical macromonomer modifier where moderate hydrophobic association is needed to tune viscosity and mechanical properties without causing the premature gelation associated with C12 or C18 aliphatic spacers [2].